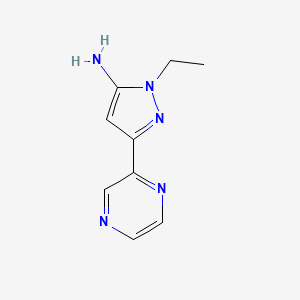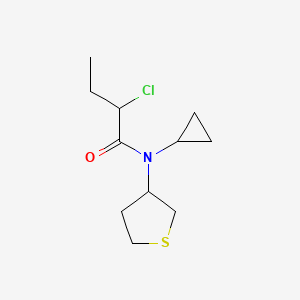
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide
Overview
Description
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)butanamide is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H20ClNOS, an average mass of 261.811 Da, and a monoisotopic mass of 261.095398 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, a related compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was obtained by a five-step substitution reaction .Scientific Research Applications
Crystal Structure and Fungicidal Activity
Research on compounds like cyproconazole, a conazole fungicide, illustrates the significance of crystal structure analysis in understanding the molecular interactions and properties of chemicals used in agriculture. The study by Kang et al. (2015) detailed the crystal structure of cyproconazole, highlighting how molecular conformation affects fungicidal activity and stability (Kang et al., 2015).
Amylase Inhibitors for Diabetes Treatment
Derivatives of butanamide, such as those investigated by Mathew et al. (2015), have been synthesized and evaluated for their α-amylase inhibitory activity. This type of research is crucial for developing treatments for conditions like diabetes, where enzyme regulation plays a therapeutic role (Mathew et al., 2015).
Synthetic Methodologies for Novel Compounds
Studies on the synthesis of compounds containing butyramide and cyclopropane groups, as demonstrated by Tanaka et al. (1987), contribute to the development of novel synthetic methodologies. These methodologies enable the production of complex molecules for further research in medicinal chemistry and material science (Tanaka et al., 1987).
Catalysis and Polymerization Processes
Research into catalysts for polymerization, like the study on titanocenes of thiophene-fused cyclopentadienyl ligands by Park et al. (2011), illustrates the application of organometallic chemistry in creating new materials with potential applications ranging from industrial manufacturing to biomedical engineering (Park et al., 2011).
Enantioselective Synthesis
The research on enantioselective cyclopropanation using Co(III)-salen complexes by Fukuda and Katsuki (1997) is an example of how chiral catalysts are utilized in synthesizing optically active compounds. This area of study is crucial for the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety (Fukuda & Katsuki, 1997).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiolan-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-10(12)11(14)13(8-3-4-8)9-5-6-15-7-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWFCZSMHQFCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



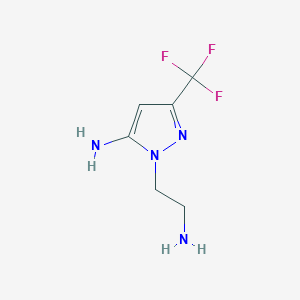

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

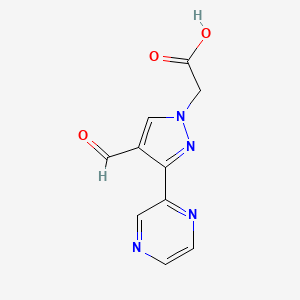

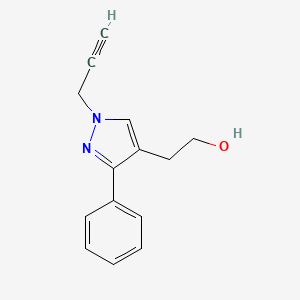
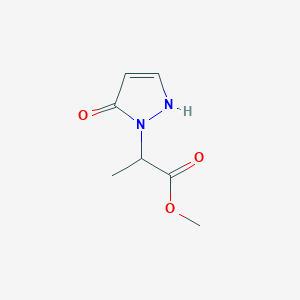
![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

